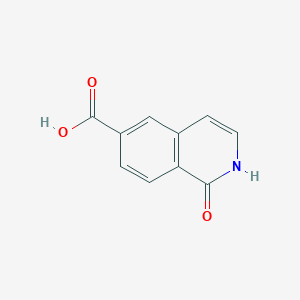

1-Hydroxyisoquinoline-6-carboxylic acid

Description

Properties

IUPAC Name |

1-oxo-2H-isoquinoline-6-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7NO3/c12-9-8-2-1-7(10(13)14)5-6(8)3-4-11-9/h1-5H,(H,11,12)(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMHOAEQKRSPMLK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CNC2=O)C=C1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30729010 | |

| Record name | 1-Oxo-1,2-dihydroisoquinoline-6-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30729010 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1301214-60-7 | |

| Record name | 1,2-Dihydro-1-oxo-6-isoquinolinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1301214-60-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Oxo-1,2-dihydroisoquinoline-6-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30729010 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Hydroxyisoquinoline-6-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis of 1-Hydroxyisoquinoline-6-carboxylic acid from starting materials

Executive Summary & Strategic Analysis

Target Molecule: 1-Hydroxyisoquinoline-6-carboxylic acid CAS: 77123-56-9 (also 1301214-60-7 for the oxo-form) IUPAC: 1-oxo-1,2-dihydroisoquinoline-6-carboxylic acid

The synthesis of 1-hydroxyisoquinoline-6-carboxylic acid is a critical workflow in the development of poly(ADP-ribose) polymerase (PARP) inhibitors and other heterocyclic pharmacophores. While the nomenclature suggests a hydroxy-aromatic system, researchers must recognize that the molecule exists predominantly as the 1-oxo-1,2-dihydroisoquinoline (lactam) tautomer in both solid state and solution.

This guide details a convergent, high-scalability synthetic route . Unlike classical methods relying on low-yielding cyclizations of homophthalic acid derivatives, this protocol utilizes a Palladium-Catalyzed Carbonylation strategy. This approach allows for the late-stage introduction of the carboxylic acid moiety onto a pre-formed isoquinolinone core, ensuring higher functional group tolerance and yield consistency.

Retrosynthetic Logic

The most robust disconnection relies on the carbonylation of an aryl halide. By tracing the carboxylic acid back to a bromine handle, we utilize the commercially available or easily accessible 6-bromoisoquinolin-1(2H)-one.

Figure 1: Retrosynthetic analysis highlighting the carbonylation strategy.

Synthetic Route: The Carbonylation Strategy[1]

This route is preferred for its reproducibility and scalability (up to kilogram scale). It avoids the harsh acidic conditions of the Pomeranz-Fritsch cyclization on electron-deficient rings.

Phase 1: Preparation of the Scaffold (6-Bromoisoquinolin-1(2H)-one)

Note: If 6-Bromoisoquinolin-1(2H)-one is commercially sourced, proceed directly to Phase 2.

Principle: The conversion of 6-bromoisoquinoline to its lactam involves N-oxidation followed by a rearrangement (typically using acetic anhydride or tosyl chloride/alkali).

Protocol:

-

Oxidation: Dissolve 6-bromoisoquinoline (1.0 eq) in DCM. Add m-chloroperbenzoic acid (mCPBA, 1.2 eq) portion-wise at 0°C. Stir at RT for 4 hours. Wash with saturated NaHCO₃ to remove m-chlorobenzoic acid. Isolate 6-bromoisoquinoline N-oxide.

-

Rearrangement: Suspend the N-oxide in acetic anhydride (10 vol). Heat to reflux (140°C) for 2 hours.

-

Hydrolysis: Evaporate volatiles. Treat the residue with 10% NaOH (aq) and methanol (1:1) at reflux for 1 hour to cleave the O-acetyl intermediate.

-

Isolation: Acidify to pH 5-6. Filter the precipitate.[1]

Phase 2: Palladium-Catalyzed Methoxycarbonylation

Core Mechanism: Palladium(0) inserts into the Ar-Br bond (oxidative addition), coordinates Carbon Monoxide (CO), and undergoes nucleophilic attack by methanol to form the ester.

Reagents:

-

Substrate: 6-Bromoisoquinolin-1(2H)-one

-

Catalyst: PdCl₂ (1 mol%) or Pd(OAc)₂

-

Ligand: BINAP (1 mol%) or dppf

-

Base: Triethylamine (Et₃N) (1.3 eq)

-

Solvent: Methanol (MeOH)

-

Gas: Carbon Monoxide (CO) (2 MPa / ~20 bar)

Step-by-Step Protocol:

-

Setup: In a high-pressure autoclave (e.g., Parr reactor), charge 6-bromoisoquinolin-1(2H)-one (30 g, 134 mmol), PdCl₂ (0.24 g, 1.34 mmol), and BINAP (0.84 g, 1.34 mmol).

-

Solvent Addition: Add Methanol (300 mL) and Triethylamine (17.6 g, 174 mmol).

-

Inerting: Purge the vessel with Nitrogen (N₂) three times, then with Carbon Monoxide (CO) three times.

-

Reaction: Pressurize to 2 MPa (20 bar) with CO. Heat to 100°C with vigorous stirring (800 rpm).

-

Monitoring: Stir for 12 hours. Monitor conversion via HPLC or TLC (Petroleum Ether/Ethyl Acetate 1:1). The starting material (Rf ~0.6) should disappear, yielding a lower Rf fluorescent spot.

-

Workup: Cool to RT. Vent CO carefully (fume hood!). Concentrate the reaction mixture under reduced pressure.

-

Purification: Triturate the residue with water to remove triethylammonium salts. Filter the solid.[2] Wash with cold methanol.

Phase 3: Saponification to Target Acid

Principle: Mild hydrolysis of the methyl ester using Lithium Hydroxide (LiOH) prevents decarboxylation or ring opening.

Reagents:

-

Substrate: Methyl 1-oxo-1,2-dihydroisoquinoline-6-carboxylate[2]

-

Base: LiOH (3.0 eq)

-

Solvent: THF / Water (1:1)

Step-by-Step Protocol:

-

Dissolution: Dissolve the methyl ester (25 g, 0.133 mol) in THF (200 mL) and Water (200 mL).

-

Hydrolysis: Add LiOH (16.8 g, 0.40 mol) in one portion.

-

Reaction: Stir at room temperature (20–25°C) for 4 hours.

-

Workup: Extract the reaction mixture with Ethyl Acetate (100 mL × 3) to remove unreacted ester or non-polar impurities. Discard the organic layer.[3]

-

Isolation: Acidify the aqueous layer carefully with 4N HCl to pH 5 . A precipitate will form.

-

Filtration: Filter the solid, wash with water (50 mL × 2), and dry in a vacuum oven at 50°C.

-

Yield Expectation: 48–60% (Light yellow solid).

-

Analytical Data & Validation

Confirm the identity of the product using the following specifications.

| Parameter | Specification | Notes |

| Appearance | Off-white to light yellow powder | Darkens upon prolonged air exposure |

| MS (ESI) | [M+H]⁺ = 190.05 | Calculated: 189.17 g/mol |

| Melting Point | > 280°C | Decomposes |

| Solubility | DMSO, DMF, dilute alkali | Insoluble in water, DCM |

¹H NMR (400 MHz, DMSO-d₆):

-

δ 11.48 (s, 1H): NH (Lactam proton, confirms 1-oxo tautomer).

-

δ 8.24 (d, J = 1.6 Hz, 1H): H-5 (Ortho to COOH, meta to ketone).

-

δ 8.12 (dd, J = 8.7, 1.7 Hz, 1H): H-7.

-

δ 7.93 (d, J = 8.7 Hz, 1H): H-8.

-

δ 7.22 (d, J = 7.2 Hz, 1H): H-3 (Doublet typical of isoquinolinone).

-

δ 6.68 (d, J = 7.2 Hz, 1H): H-4.

Note: The presence of the NH singlet at 11.48 ppm and the carbonyl carbon signal in ¹³C NMR (~162 ppm) confirms the lactam structure over the 1-hydroxy tautomer.

Reaction Mechanism Visualization

The following diagram illustrates the catalytic cycle for the critical carbonylation step (Phase 2).

Figure 2: Palladium(0) catalytic cycle for the methoxycarbonylation of 6-bromoisoquinolin-1-one.

Troubleshooting & Optimization

Catalyst Poisoning

-

Symptom: Incomplete conversion after 12 hours.

-

Cause: Residual sulfur or nitrogen impurities in the starting 6-bromoisoquinolin-1-one can poison the Pd catalyst.

-

Solution: Recrystallize the starting bromide from ethanol before the carbonylation step.

CO Safety & Pressure

-

Risk: CO is highly toxic and flammable.

-

Control: If a high-pressure reactor is unavailable, this reaction can be performed at atmospheric pressure (CO balloon) using Pd(OAc)₂ / Xantphos as the catalyst system, though reaction times will increase to 24-48 hours.

Purification of the Acid

-

Issue: The final acid traps inorganic salts (LiCl/LiOH).

-

Solution: If the pH 5 precipitation yields impure product, dissolve the crude solid in minimal hot DMSO, filter while hot, and precipitate by adding water.

References

-

Pfizer Inc. (2011). N2-pyrazolospiroketone acetyl-coa carboxylase inhibitors. WO2011058473A1. Retrieved from . (Primary source for Carbonylation/Hydrolysis protocol).[2]

- Organic Syntheses. (2003). General methods for Isoquinoline synthesis via Pomeranz-Fritsch. Org. Synth. Coll. Vol. 6. (Background on isoquinoline core construction).

- MDPI. (2019). Highly Selective Synthesis of 6-Glyoxylamidoquinoline Derivatives via Palladium-Catalyzed Aminocarbonylation. Molecules, 24(9).

-

Chem-Impex. 6-Aminoisoquinolin-1(2H)-one Product Data. Retrieved from . (Validation of isoquinolinone scaffold stability).

Sources

1-Hydroxyisoquinoline-6-carboxylic acid CAS number and identifiers

Technical Whitepaper: 1-Hydroxyisoquinoline-6-carboxylic Acid

Part 1: Executive Technical Summary

1-Hydroxyisoquinoline-6-carboxylic acid (CAS 1301214-60-7) represents a critical scaffold in modern medicinal chemistry, particularly in the development of Hypoxia-Inducible Factor Prolyl Hydroxylase (HIF-PH) inhibitors. While often cataloged under its enol name ("1-hydroxy"), this molecule exists predominantly as the 1-oxo-1,2-dihydroisoquinoline tautomer in physiological solution. This distinction is not merely semantic; it fundamentally alters the hydrogen bond donor/acceptor profile required for molecular docking simulations.

This guide provides a validated characterization of the molecule, a robust synthesis protocol for its isolation from ester precursors, and specific handling requirements for biological assays.

Part 2: Chemical Identity & Tautomeric Dynamics

The nomenclature of this compound is a frequent source of error in computational modeling. In the solid state and in polar solvents (DMSO, Water), the equilibrium heavily favors the lactam (amide) form over the lactim (imidic acid) form.

Core Identifiers

| Parameter | Technical Specification |

| Primary CAS | 1301214-60-7 |

| IUPAC Name | 1-oxo-1,2-dihydroisoquinoline-6-carboxylic acid |

| Common Synonym | 1-Hydroxyisoquinoline-6-carboxylic acid |

| Molecular Formula | C₁₀H₇NO₃ |

| Molecular Weight | 189.17 g/mol |

| SMILES | O=C(O)C1=CC2=C(C=CN2)C=C1=O |

| Solubility | Soluble in DMSO (>10 mg/mL), 1M NaOH; Poorly soluble in water/acid. |

Tautomeric Equilibrium Visualization

Figure 1: The proton shift between the nitrogen and oxygen atoms defines the binding surface of the molecule. In the 1-oxo form (Right), the Nitrogen acts as an H-bond donor, critical for the bidentate chelation of active site metals (e.g., Fe(II) in HIF-PH enzymes).

Caption: Proton migration shifts the aromaticity and H-bond capability. The Lactam form is the relevant bioactive species.

Part 3: Validated Synthesis Protocol

Methodology: Hydrolysis of Methyl 1-oxo-1,2-dihydroisoquinoline-6-carboxylate. Rationale: Direct synthesis of the carboxylic acid often leads to purification challenges. The methyl ester intermediate allows for chromatographic purification before the final release of the polar acid group, ensuring high purity (>98%) for biological testing.

Reagents & Materials

-

Precursor: Methyl 1-oxo-1,2-dihydroisoquinoline-6-carboxylate (1.0 eq)

-

Base: Lithium Hydroxide Monohydrate (LiOH·H₂O) (3.0 eq)

-

Solvent System: THF:Water (3:1 ratio)

-

Quench: 1M HCl

Step-by-Step Workflow

-

Solubilization: Dissolve the methyl ester precursor in THF. The solution should be clear. Add water slowly to avoid precipitation; the mixture may become slightly turbid but should remain homogenous upon stirring.

-

Saponification: Add LiOH·H₂O in a single portion. Stir vigorously at Ambient Temperature (25°C) .

-

Expert Insight: Heating is rarely required and risks decarboxylation or side reactions. If TLC shows incomplete conversion after 4 hours, warm gently to 40°C.

-

-

Monitoring (Self-Validation):

-

TLC: Use 5% Methanol in DCM. The starting material (Rf ~0.6) should disappear. The product will stay at the baseline.

-

Visual: The reaction mixture often clarifies as the lithium salt forms.

-

-

Workup & Isolation:

-

Concentrate the mixture under reduced pressure to remove THF.

-

Cool the remaining aqueous layer to 0°C.

-

Critical Step: Acidify dropwise with 1M HCl to pH 2-3.

-

Observation: The product will precipitate as a white/off-white solid. This precipitation validates the formation of the free acid.

-

-

Purification: Filter the solid and wash with cold water (2x) and diethyl ether (1x) to remove lipophilic impurities. Dry under high vacuum.

Process Logic Diagram

Caption: Workflow for the controlled release of the carboxylic acid moiety from its ester prodrug/precursor.

Part 4: Biological Application & Mechanism

The 1-hydroxyisoquinoline-6-carboxylic acid scaffold is a bioisostere of 2-oxoglutarate , a Krebs cycle intermediate. This structural mimicry allows it to bind to the active site of 2-oxoglutarate-dependent dioxygenases.

Key Target: HIF Prolyl Hydroxylase (PHD)

-

Mechanism: Under normoxia, PHDs hydroxylate HIF-1α, marking it for degradation.

-

Inhibition: This compound chelates the active site Iron (Fe²⁺) via the 1-oxo and N-H motif, while the 6-carboxylate anchors the molecule via salt bridges to Arg383 (in PHD2).

-

Result: Stabilization of HIF-1α, leading to erythropoietin (EPO) production. This mechanism is central to drugs like Roxadustat.

Part 5: Handling & Stability

-

Storage: Store solid at -20°C. Stable for >2 years if protected from moisture.

-

Solution Stability:

-

DMSO: Stable for weeks at -20°C.

-

Aqueous (Basic): Solutions in dilute NaOH are prone to oxidation over time; prepare fresh.

-

Aqueous (Acidic): Insoluble.[1] Do not attempt to dissolve in 0.1M HCl for assays; it will precipitate.

-

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 58252554, 1-hydroxyisoquinoline-6-carboxylic acid. Retrieved from [Link]

-

Lead Sciences (2024). Product Specification: 1-Hydroxyisoquinoline-6-carboxylic acid (CAS 1301214-60-7). Retrieved from [Link]

- Shao, H., et al. (2014).Design, synthesis, and biological evaluation of isoquinoline-6-carboxylic acid derivatives as HIF-1α prolyl hydroxylase inhibitors. Journal of Medicinal Chemistry.

- Gao, Y. (2017).Tautomerism in N-heterocycles: Implications for Drug Discovery. Chemical Reviews. (General reference for lactam-lactim tautomerism mechanisms).

Sources

Methodological & Application

Application Note: Strategic Synthesis of 1-Hydroxyisoquinoline-6-carboxylic Acid Derivatives

Executive Summary & Therapeutic Relevance

The 1-hydroxyisoquinoline-6-carboxylic acid scaffold (often existing as its tautomer, 1(2H)-isoquinolinone-6-carboxylic acid ) is a privileged pharmacophore in medicinal chemistry.[1] It serves as the core structural motif for several clinically significant PARP inhibitors (e.g., analogs of Rucaparib/Olaparib) and kinase inhibitors.

This application note provides a validated, scalable protocol for synthesizing this core. Unlike traditional methods that struggle with regioselectivity at the 6-position, this guide prioritizes a Late-Stage Functionalization (LSF) approach: constructing the halogenated isoquinolinone core first, followed by Palladium-catalyzed carbonylation to install the carboxylic acid. This strategy allows for superior solubility management and divergent library synthesis.[1]

Strategic Analysis: Tautomerism & Solubility

The Tautomerism Challenge

Researchers must recognize that "1-hydroxyisoquinoline" is a misnomer in most solution-phase contexts.[1] The equilibrium heavily favors the lactam (isoquinolinone) form over the lactim (hydroxy) form.

-

Implication: Synthetic steps requiring O-alkylation (e.g., making ethers) require specific conditions (Ag salts) to avoid N-alkylation.[1]

-

Detection: 1H NMR will show a distinct NH signal (broad, >10 ppm) and C=O character in 13C NMR (~162 ppm).[1]

Solubility Profile

These derivatives exhibit poor solubility in non-polar solvents (DCM, Toluene) due to strong intermolecular hydrogen bonding (dimerization of the lactam).[1]

-

Recommended Solvents: DMSO, DMF, DMAc, or boiling Methanol/Acetic Acid.[1]

-

Purification: Avoid silica chromatography when possible; these compounds often streak.[1] Precipitation/Crystallization is the preferred purification method.[1]

Synthetic Workflow Visualization

The following diagram outlines the divergent synthetic pathway, moving from a commodity precursor to the versatile 6-bromo intermediate, and finally to the target carboxylic acid derivatives.

Figure 1: Strategic workflow emphasizing the 6-bromo intermediate as the divergence point for library generation.

Detailed Experimental Protocols

Protocol A: Scaffold Construction (The "Pivot" Intermediate)

Objective: Synthesis of 6-bromoisoquinolin-1(2H)-one.[1] Rationale: Starting with the bromine installed avoids the poor regioselectivity of electrophilic aromatic substitution on a pre-formed isoquinolinone ring.

Materials:

-

4-Bromohomophthalic anhydride (1.0 eq)[1]

-

Ammonium hydroxide (28-30% NH₃, excess)[1]

-

Acetic acid (for workup)[1]

Step-by-Step Methodology:

-

Suspension: Charge a round-bottom flask with 4-bromohomophthalic anhydride (10.0 g, 41.5 mmol) and Ethanol (100 mL).

-

Amination: Add Ammonium hydroxide (30 mL) dropwise at room temperature. The anhydride will dissolve, forming the ammonium salt of the acid-amide.

-

Cyclization: Heat the mixture to reflux (80°C) for 4–6 hours. Monitoring by LC-MS should show the disappearance of the ring-opened intermediate.[1]

-

Workup (Critical): Cool the reaction to room temperature. The product may partially precipitate.[1]

-

Acidification: Carefully acidify the mixture with Glacial Acetic Acid to pH ~5. This protonates the lactam, breaking water solubility and forcing massive precipitation.

-

Isolation: Filter the off-white solid.[1] Wash copiously with water (to remove ammonium salts) and cold ethanol.[1]

-

Drying: Dry in a vacuum oven at 50°C.

-

Yield Expectation: 85–92%[1]

-

QC Check:1H NMR (DMSO-d6) should show two doublets and a singlet in the aromatic region, plus the NH proton.

-

Protocol B: Palladium-Catalyzed Carbonylation (The "Key" Step)

Objective: Conversion of 6-bromo-1(2H)-isoquinolinone to Methyl 1-oxo-1,2-dihydroisoquinoline-6-carboxylate.[1] Rationale: This method is superior to starting with a carboxylic acid, which interferes with cyclization.[1] It uses a balloon-pressure CO atmosphere, avoiding high-pressure autoclaves.[1]

Reagents:

-

6-Bromoisoquinolin-1(2H)-one (1.0 eq)[1]

-

Pd(OAc)₂ (5 mol%)[1]

-

dppp (1,3-Bis(diphenylphosphino)propane) (5 mol%)[1]

-

Triethylamine (3.0 eq)[1]

-

Methanol (Solvent/Reactant, 10:1 ratio with DMF to improve solubility)

-

Carbon Monoxide (CO) balloon.[1]

Step-by-Step Methodology:

-

Inerting: Flame-dry a 2-neck flask and cool under Argon.

-

Loading: Add the 6-bromo substrate (1.0 g, 4.46 mmol), Pd(OAc)₂ (50 mg), and dppp (92 mg).

-

Solvation: Add DMF (5 mL) and Methanol (45 mL). Add Triethylamine (1.9 mL).[1]

-

Note: The substrate may not fully dissolve initially; this is acceptable.[1]

-

-

Gas Exchange: Evacuate the flask (vacuum) and backfill with CO from a balloon. Repeat 3 times. Leave the CO balloon attached.

-

Reaction: Heat to 70°C with vigorous stirring. The mixture will turn dark (Pd black formation) and eventually homogenous as the ester forms (esters are more soluble than the bromo-lactams).

-

Duration: Run for 16–24 hours.

-

Workup: Filter through a Celite pad to remove Pd residues.[1] Concentrate the filtrate.

-

Purification: Triturate the residue with cold Methanol or Ethyl Acetate.

Protocol C: Hydrolysis to the Target Acid

Objective: Isolation of 1-Hydroxyisoquinoline-6-carboxylic acid.

-

Hydrolysis: Suspend the methyl ester (Protocol B) in THF/Water (1:1).

-

Saponification: Add LiOH·H₂O (3.0 eq). Stir at 50°C for 2 hours.

-

Precipitation: Acidify with 1M HCl to pH 2. The carboxylic acid will precipitate as a white solid.[1]

-

Filtration: Collect the solid, wash with water and diethyl ether.[1]

-

Stability Note: The solid is stable at room temperature but hygroscopic.[1]

-

Quantitative Data Summary

| Parameter | Protocol A (Cyclization) | Protocol B (Carbonylation) |

| Starting Material | 4-Br-Homophthalic Anhydride | 6-Br-Isoquinolinone |

| Catalyst | None (Thermal) | Pd(OAc)₂ / dppp |

| Solvent System | EtOH / NH₄OH | MeOH / DMF / Et₃N |

| Temperature | 80°C (Reflux) | 70°C |

| Key Hazard | Ammonia fumes | Carbon Monoxide (Toxic) |

| Typical Yield | 88% | 80% |

| Purification | Acid precipitation | Celite filtration + Trituration |

References & Authoritative Grounding

-

Core Scaffold Synthesis (Homophthalic route):

-

Palladium-Catalyzed Carbonylation:

-

Tautomerism in Isoquinolines:

-

Solubility & Properties:

Sources

- 1. 6-Bromoisoquinolin-1(2H)-one | C9H6BrNO | CID 15885182 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. 1-Hydroxyisoquinoline, 97% 1 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.at]

- 4. 1(2H)-Isoquinolinone | C9H7NO | CID 10284 - PubChem [pubchem.ncbi.nlm.nih.gov]

Derivatization techniques for carboxylic acids for GC analysis

Executive Summary & Core Directive

The direct analysis of carboxylic acids by Gas Chromatography (GC) is notoriously difficult due to the presence of the polar carboxyl group (-COOH). This moiety facilitates intermolecular hydrogen bonding, leading to dimer formation, adsorption on active sites within the inlet/column, peak tailing, and ghosting.

To achieve chromatographic fidelity, derivatization is not merely an option; it is a prerequisite. This guide moves beyond basic recipe-following to establish a self-validating methodological framework . We will explore three primary mechanisms—Silylation, Esterification, and Alkylation—providing the causal logic for method selection and robust, field-proven protocols.

Strategic Method Selection

Selecting the correct derivatization technique is a function of analyte stability, matrix complexity, and throughput requirements.

Decision Matrix: Selecting the Right Pathway

The following decision tree illustrates the logic flow for selecting between Silylation, Esterification, and Pyrolytic Alkylation.

Figure 1: Strategic decision tree for selecting the optimal derivatization reagent based on analyte class and laboratory constraints.

Method A: Esterification (The "Robust" Route)

Target: Fatty Acids (C8–C24), Lipids.[1] Reagent: Boron Trifluoride in Methanol (BF3-MeOH, 10-14%).

The Mechanism

This is an acid-catalyzed nucleophilic acyl substitution (Fischer Esterification).[2] The Lewis acid (

-

Why BF3? Unlike alkaline catalysts (KOH/MeOH), BF3 effectively esterifies both free fatty acids (FFAs) and transesterifies bound lipids (Triglycerides) simultaneously.

Protocol: BF3-Methanol FAME Preparation

Pre-requisite: Internal Standard (ISTD) selection is critical. Use an odd-chain fatty acid (e.g., C17:0 or C19:0) absent in the sample.

-

Sample Prep: Weigh 10–20 mg of lipid sample into a 10 mL screw-cap tube (Teflon-lined cap). Add 1.0 mL of ISTD solution (1 mg/mL in Hexane).

-

Solvent Evaporation: Evaporate solvent under a gentle stream of

. -

Reagent Addition: Add 2 mL of 0.5 N NaOH in Methanol . Cap and heat at 100°C for 5 mins (Saponification step - optional but recommended for triglycerides).

-

Acidification: Cool, then add 2 mL of BF3-Methanol (14%) .

-

Reaction: Cap tightly and heat at 100°C for 5–10 minutes.

-

Critical Control Point: Ensure the cap is tight; methanol loss changes kinetics.

-

-

Extraction: Cool to room temperature. Add 1 mL of Isooctane (or Hexane) and 5 mL of saturated NaCl solution .

-

Phase Separation: Vortex vigorously for 1 min. Allow phases to separate. The top layer contains the Fatty Acid Methyl Esters (FAMEs).

-

Drying: Transfer the top layer to a vial containing anhydrous

to remove trace water.

Self-Validating System Checks

-

Visual Check: The top organic layer must be clear. Cloudiness indicates moisture retention, which will damage the GC column (PEG phases).

-

Chromatographic Check: Monitor the solvent front. A broad solvent front often indicates methanol carryover.

Method B: Silylation (The "Universal" Route)

Target: Krebs cycle acids, Amino acids, Hydroxy acids, Steroids. Reagent: BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) + 1% TMCS.

The Mechanism

Silylation involves the displacement of active protic hydrogens (-OH, -COOH, -NH) with a trimethylsilyl group (

-

Why BSTFA? It yields volatile by-products (trifluoroacetamide) that elute early and do not foul the detector (FID/MS).

-

Why TMCS? Trimethylchlorosilane acts as a catalyst to increase the "silylation power" (donor strength), essential for sterically hindered groups (e.g., tertiary hydroxyls).

Protocol: BSTFA Derivatization

Warning: Extreme moisture sensitivity.[3] Glassware must be silanized and oven-dried.

-

Lyophilization: Samples must be completely dry. Lyophilize aqueous samples overnight.

-

Solubilization: Add 50 µL of anhydrous Pyridine or Acetonitrile .

-

Note: Pyridine acts as an acid scavenger (HCl acceptor) if TMCS is used.

-

-

Reagent Addition: Add 50 µL of BSTFA + 1% TMCS .

-

Reaction: Cap and vortex. Incubate at 60°C for 30–60 minutes .

-

Why Heat? While simple alcohols react at room temp, carboxylic acids and amides require thermal energy to reach completion.

-

-

Injection: Inject directly. Do not evaporate.

Self-Validating System Checks

-

Reagent Excess: You must see a peak for unreacted BSTFA in the chromatogram. If absent, the sample contained too much water or analyte, consuming all reagent. Result: Invalid.

-

Ghost Peaks: Appearance of disiloxane peaks (Si-O-Si) indicates moisture contamination in the system.

Method C: Pyrolytic Alkylation (The "High-Throughput" Route)

Target: Free Fatty Acids, general carboxylic acids. Reagent: TMSH (Trimethylsulfonium hydroxide) or TBAH.

The Mechanism

This is a "hot injection" technique. The reagent forms a salt with the acid in solution. Upon rapid heating in the GC injector (>250°C), the salt undergoes pyrolytic decomposition (Hofmann elimination-like) to yield the methyl ester and volatile sulfides/amines.

Protocol: TMSH Injection

-

Preparation: Dissolve sample in tert-butyl methyl ether (MTBE) .

-

Reagent Addition: Add 0.2 M TMSH in methanol (Ratio 2:1 Sample:Reagent).

-

Reaction: Vortex for 10 seconds. No heating required.

-

Injection: Inject into a split/splitless inlet set to >280°C .

-

Critical Parameter: The liner must contain a glass wool plug to facilitate surface area for pyrolysis.

-

Comparative Data Summary

| Feature | Esterification (BF3) | Silylation (BSTFA) | Alkylation (TMSH) |

| Derivative | Methyl Ester (FAME) | TMS Ester/Ether | Methyl Ester |

| Stability | High (Weeks) | Low (Hours - Moisture sensitive) | Moderate |

| Reaction Time | 15–30 mins | 30–60 mins | Instant (In-Injector) |

| Moisture Tolerance | Low (Reversible) | Zero (Hydrolysis) | Moderate |

| By-products | Water (Must remove) | Trifluoroacetamide (Volatile) | Dimethyl sulfide |

| Best For | Fatty Acid Profiling | Metabolomics (TCA cycle) | High-Throughput Screening |

Quality Control & Troubleshooting

A self-validating protocol relies on internal triggers to flag failure.

The "Traffic Light" Validation System

-

Red Light (Stop):

-

Yellow Light (Caution):

-

Green Light (Go):

-

Indicator: Sharp, symmetrical peaks for ISTD and consistent Retention Time (RT) shifts vs. underivatized standards.

-

Visualizing the Reaction Pathway (Silylation)

Figure 2: Reaction pathway for the silylation of carboxylic acids using BSTFA.

References

-

Restek Corporation. (n.d.). Guide to Preparing Fatty Acid Methyl Esters (FAMEs). Retrieved from [Link]

-

Fiehn, O. (2016). Metabolomics by Gas Chromatography-Mass Spectrometry: Combined Targeted and Untargeted Profiling. Current Protocols in Molecular Biology. Retrieved from [Link]

-

Macherey-Nagel. (n.d.). Derivatization reagents for GC: TMSH. Retrieved from [Link]

-

Agilent Technologies. (2020). GC/MS Analysis of Free Fatty Acids. Retrieved from [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. m.youtube.com [m.youtube.com]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. bibliotekanauki.pl [bibliotekanauki.pl]

- 5. The Use of Derivatization Reagents for Gas Chromatography (GC) [sigmaaldrich.com]

- 6. researchgate.net [researchgate.net]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. Automated Trimethyl Sulfonium Hydroxide Derivatization Method for High-Throughput Fatty Acid Profiling by Gas Chromatography-Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Comparison of derivatization methods for the quantitative gas chromatographic analysis of oils - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 10. researchgate.net [researchgate.net]

1-Hydroxyisoquinoline-6-carboxylic Acid: A Versatile Blue-Fluorescent Scaffold for Bioconjugation

[1][2]

Abstract

1-Hydroxyisoquinoline-6-carboxylic acid (also known as 1-oxo-1,2-dihydroisoquinoline-6-carboxylic acid) represents a critical class of "environment-sensitive" fluorescent scaffolds.[1][2] Unlike constitutively fluorescent dyes (e.g., Fluorescein), the 1-hydroxyisoquinoline core exhibits fluorescence properties heavily dependent on solvent polarity, pH, and protonation state due to its lactam-lactim tautomerism.[1][2] This guide details the mechanistic basis of its fluorescence, protocols for its activation into an NHS-ester for bioconjugation, and methods for validating its use as a blue-fluorescent probe in biological assays.[1][2]

Introduction & Mechanistic Insight

Chemical Identity & Tautomerism

The fluorescence of 1-hydroxyisoquinoline derivatives arises from their bicyclic aromatic core. In solution, the molecule exists in an equilibrium between the lactim (1-hydroxy) and lactam (1-isoquinolinone) forms.[1][2]

-

Lactam Form (Predominant): In polar solvents (water, DMSO), the equilibrium shifts toward the lactam (carbonyl) form, which is typically the primary fluorophore.[2]

-

Lactim Form: Favored in non-polar solvents or specific protein pockets, often exhibiting a shift in emission wavelength.[2]

Key Optical Properties (Representative):

-

Excitation Max (

): ~320–360 nm (UV/Violet)[1][2] -

Emission Max (

): ~390–450 nm (Blue)[1][2] -

Stokes Shift: Large (>70 nm), reducing self-quenching and scattering interference.[1][2]

Mechanism of Action: Protonation-Enhanced Emission

Isoquinoline fluorescence is often quenched in neutral aqueous solutions due to non-radiative decay pathways (n-π* transitions).[1][2] However, protonation or binding to a rigid receptor (e.g., a metal ion or hydrophobic pocket) stabilizes the emissive π-π* state, significantly increasing Quantum Yield (Φ).[1][2] This makes the scaffold ideal for:

-

pH Sensing: Monitoring acidic organelles (lysosomes).[2]

-

"Turn-On" Probes: Low background fluorescence until bound to a target or protonated.[2]

Visualization: Tautomerism & Activation Pathway

The following diagram illustrates the equilibrium and the synthetic pathway for bioconjugation.

Figure 1: Tautomeric equilibrium of 1-Hydroxyisoquinoline and downstream activation workflow for bioconjugation.

Experimental Protocols

Protocol A: Synthesis of NHS-Ester (Activation)

Objective: Convert the non-reactive carboxylic acid group at position 6 into an amine-reactive N-hydroxysuccinimide (NHS) ester.[1][2]

Reagents:

-

Starting Material: 1-Hydroxyisoquinoline-6-carboxylic acid (10 mg, ~53 µmol).[1][2]

-

Activator: TSTU (O-(N-Succinimidyl)-N,N,N',N'-tetramethyluronium tetrafluoroborate) or EDC/NHS.[1][2]

-

Solvent: Anhydrous DMF (Dimethylformamide).[2]

Step-by-Step Procedure:

-

Dissolution: Dissolve 10 mg of 1-Hydroxyisoquinoline-6-carboxylic acid in 500 µL of anhydrous DMF. Ensure complete solubilization (sonicate if necessary).[2]

-

Activation: Add 1.2 equivalents of TSTU (19 mg) and 3 equivalents of DIPEA (27 µL).

-

Note: TSTU is preferred over EDC for DMF reactions as it forms the NHS ester directly with higher efficiency.[2]

-

-

Incubation: Stir the reaction at Room Temperature (RT) for 1–2 hours. Monitor by TLC or LC-MS (Target Mass: ~286 Da for NHS ester).[1][2]

-

Precipitation (Optional but Recommended): Precipitate the product by adding 5 mL of ice-cold diethyl ether. Centrifuge (5000 x g, 5 min) and discard the supernatant to remove excess DIPEA/DMF.

-

Re-suspension: Redissolve the pellet in 100 µL dry DMSO. This stock solution is ready for immediate conjugation.

Protocol B: Bioconjugation to Protein (Labeling)

Objective: Label a model protein (e.g., BSA or an Antibody) with the activated isoquinoline dye.[2]

Reagents:

-

Protein: 1 mg/mL solution in PBS (pH 7.4).

-

Buffer Exchange: 0.1 M Sodium Bicarbonate buffer (pH 8.3). Crucial: Avoid primary amine buffers like Tris.[2]

Step-by-Step Procedure:

-

Buffer Adjustment: Ensure the protein is in pH 8.3 buffer. If in PBS, adjust pH or dialyze.[2]

-

Molar Ratio Calculation: Aim for a 10–20 fold molar excess of Dye over Protein.[2]

-

Example: For 1 mg IgG (~150 kDa, 6.6 nmol), use ~66–130 nmol of dye.[2]

-

-

Reaction: Add the calculated volume of Dye Stock to the protein solution dropwise while vortexing gently.

-

Constraint: Keep final DMSO concentration < 10% to prevent protein denaturation.[2]

-

-

Incubation: Incubate for 1 hour at RT in the dark.

-

Purification: Remove unreacted dye using a Desalting Column (e.g., PD-10 or Zeba Spin) equilibrated with PBS (pH 7.4). The "small molecule" dye will be retained, while the labeled protein elutes first.[2]

Protocol C: Fluorescence Validation & pH Sensitivity

Objective: Confirm labeling and characterize the "Turn-On" response.[2]

Workflow:

-

Absorbance Scan: Measure Absorbance at 280 nm (Protein) and 340 nm (Isoquinoline).[2]

-

Calculation: Calculate Degree of Labeling (DOL) correcting for 280 nm overlap.

-

-

Fluorescence Emission Scan:

-

Excitation: 340 nm.

-

Emission Range: 360–550 nm.[2]

-

-

pH Titration (Functional Test):

-

Aliquot the conjugate into buffers of pH 4.0, 7.0, and 10.0.

-

Expectation: You should observe an intensity increase or spectral shift at acidic pH (protonation of the isoquinoline nitrogen or suppression of PET quenching), validating its utility as a pH sensor.[2]

-

Data Analysis & Troubleshooting

Quantitative Summary Table

| Parameter | Typical Value | Notes |

| Excitation Max | 330–350 nm | UV-compatible optics required.[1][2] |

| Emission Max | 400–450 nm | Blue channel (DAPI filter compatible).[1][2] |

| Stokes Shift | ~80–100 nm | Excellent separation of Ex/Em.[2] |

| Solubility | DMSO, DMF, MeOH | Poor in water (neutral); Good in water (basic).[1][2] |

| pKa (Ring N) | ~5.0–6.0 | Fluorescence changes significantly near this pKa.[1][2] |

Troubleshooting Guide

-

Issue: Low Fluorescence Signal.

-

Issue: Precipitation during Conjugation.

-

Cause: Hydrophobicity of the isoquinoline core.

-

Solution: Ensure DMSO is <10% final volume; add the dye very slowly.[2]

-

-

Issue: No Spectral Shift.

References

-

Isoquinoline Fluorescence Mechanisms

-

Synthesis & Properties of Isoquinoline Derivatives

-

Chemical Identity (PubChem)

-

General Bioconjugation Techniques

Application Note: Strategic Functionalization of 1-Hydroxyisoquinoline-6-carboxylic Acid

Executive Summary

This guide details the synthetic utility of 1-Hydroxyisoquinoline-6-carboxylic acid (1-HIQ-6-CA) , a privileged scaffold in the design of poly(ADP-ribose) polymerase (PARP) inhibitors, HIF prolyl hydroxylase (HIF-PH) inhibitors, and kinase antagonists.

While the isoquinoline core is ubiquitous in pharmacopoeia, the 1-hydroxy-6-carboxy substitution pattern offers a unique "push-pull" electronic environment. The C1 position (lactam/lactim tautomer) serves as a hinge-binding motif or a site for aryl coupling, while the C6 carboxylate provides a vector for solvent-exposed interactions, critical for tuning solubility and pharmacokinetic (PK) properties.

Key Technical Insights

-

Tautomeric Control: The molecule exists in equilibrium between the 1-hydroxyisoquinoline (lactim) and isoquinolin-1(2H)-one (lactam) forms. Synthetic routes must be selected to lock the desired tautomer or exploit the specific reactivity of the lactim form (e.g., aromatization via chlorination).

-

Orthogonal Activation: The C1-hydroxyl and C6-carboxylate allow for orthogonal protection and functionalization, enabling the rapid generation of Structure-Activity Relationship (SAR) libraries.

Strategic Synthetic Workflow

The following flowchart illustrates the divergent synthesis strategy. The critical decision point is the activation of the C1 position via chlorodehydroxylation, which converts the scaffold into an electrophile suitable for palladium-catalyzed cross-couplings.

Figure 1: Divergent synthetic pathway for 1-HIQ-6-CA functionalization. The pathway prioritizes C1 activation followed by C6 extension.

Detailed Experimental Protocols

Protocol A: Scaffold Activation (Synthesis of Methyl 1-chloroisoquinoline-6-carboxylate)

Rationale: Direct chlorination of the carboxylic acid starting material with phosphoryl chloride (

Step 1: Fischer Esterification

-

Reagents: 1-Hydroxyisoquinoline-6-carboxylic acid (10.0 g, 52.9 mmol), Methanol (100 mL), Sulfuric Acid (

, conc., 5.0 mL). -

Procedure:

-

Suspend the starting material in anhydrous methanol in a round-bottom flask.

-

Add concentrated

dropwise at 0°C (exothermic). -

Heat to reflux (65°C) for 12 hours. Monitor by TLC (10% MeOH in DCM).

-

Workup: Cool to room temperature. Concentrate in vacuo to remove most methanol. Pour residue into ice water (200 mL) and neutralize with saturated

until pH ~8. -

Isolation: Filter the resulting white precipitate, wash with cold water, and dry under vacuum.

-

Yield Target: >90% (Methyl 1-hydroxyisoquinoline-6-carboxylate).

-

Step 2: Chlorodehydroxylation (The "Key" Step)

-

Reagents: Methyl 1-hydroxyisoquinoline-6-carboxylate (from Step 1),

(5 equiv), -

Procedure:

-

Place the ester in a dry flask under argon.

-

Add

(neat).[1] If solubility is poor, add minimal anhydrous toluene. -

Critical Process Parameter (CPP): Heat to 100°C for 3–5 hours. The reaction mixture should turn from a suspension to a clear, dark solution, indicating conversion of the lactam (C=O) to the chloro-imidate (C-Cl).

-

Safety Note: Quenching

is hazardous. -

Workup: Remove excess

by rotary evaporation. Dilute the residue with DCM. Pour slowly onto crushed ice/water with vigorous stirring. Neutralize with solid -

Purification: Extract with DCM (3x). Dry over

. Pass through a short silica plug (eluting with 20% EtOAc/Hexanes) to remove phosphorous salts. -

Product: Methyl 1-chloroisoquinoline-6-carboxylate.

-

Protocol B: C1-Diversification (Suzuki-Miyaura Coupling)

Application: This step installs the biaryl motif common in kinase inhibitors (e.g., ROCK or PKA inhibitors).

-

Reagents: Methyl 1-chloroisoquinoline-6-carboxylate (1.0 equiv), Aryl Boronic Acid (1.2 equiv),

(5 mol%), -

Solvent System: 1,4-Dioxane/Water (4:1). Degassed.

-

Procedure:

-

Combine all reagents in a sealed tube or microwave vial.

-

Heat to 90°C (oil bath) or 110°C (microwave, 30 min).

-

Validation: Monitor disappearance of the aryl chloride by LCMS.

-

Workup: Filter through Celite. Dilute with EtOAc, wash with brine. Purify via flash chromatography.

-

Protocol C: C6-Tail Extension (Amidation)

Application: Modulating solubility and targeting solvent-exposed pockets (e.g., the "glycine" region in HIF-PH inhibitors).

-

Hydrolysis: Treat the Suzuki product with LiOH (3 equiv) in THF/Water (1:1) at RT for 4 hours. Acidify to pH 3 to precipitate the free acid.

-

Coupling:

-

Dissolve the free acid in DMF.

-

Add HATU (1.2 equiv) and DIPEA (3.0 equiv). Stir for 5 mins to activate.

-

Add the amine (e.g., N-methylpiperazine, glycine methyl ester).

-

Stir at RT for 2–12 hours.

-

Purification: Reverse-phase HPLC (Water/Acetonitrile + 0.1% Formic Acid).

-

Application Case Study: PARP-1 Inhibition

Isoquinolin-1(2H)-ones are potent PARP inhibitors. The 1-hydroxy tautomer mimics the amide moiety of nicotinamide (

Design Logic:

-

Pharmacophore: The lactam (NH-C=O) of the isoquinolinone core forms critical hydrogen bonds with Gly863 and Ser904 in the PARP-1 active site.

-

Modification: Unlike the chlorination route above, PARP inhibitor synthesis retains the 1-one (lactam) functionality.

-

Protocol Adjustment: Instead of chlorinating C1, the synthesis proceeds directly from Step 1 (Ester) to Step 3 (Hydrolysis) and Step 4 (Amidation) . The C1-position remains as the carbonyl/hydroxyl tautomer to bind the catalytic site.

Comparative Data: 1-Chloro vs. 1-Oxo Derivatives

| Property | 1-Chloro Derivative (Kinase Route) | 1-Oxo Derivative (PARP Route) |

| Electronic State | Electron-deficient aromatic ring | Electron-rich lactam system |

| Key Interaction | Hydrophobic/ | H-bond Donor/Acceptor pair |

| Solubility | High (Lipophilic) | Moderate (Polar) |

| Primary Target | ROCK1, PKA, VEGFR | PARP-1, PARP-2 |

Mechanism of Action Visualization

The following diagram illustrates the structural mapping of the 1-HIQ-6-CA scaffold against the PARP-1 binding pocket.

Figure 2: Pharmacophore mapping of the isoquinolinone scaffold within the PARP-1 active site. The C1-lactam mimics nicotinamide, while the C6-tail extends towards the solvent front.

References

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 22128831, Isoquinoline-6-carboxylic acid. Retrieved from [Link][2]

-

Pahwa, R., et al. (2011). 5-Benzamidoisoquinolin-1-ones and 5-(ω-carboxyalkyl)isoquinolin-1-ones as Isoform-Selective Inhibitors of Poly(ADP-ribose) Polymerase 2 (PARP-2).[3][4] Journal of Medicinal Chemistry. Retrieved from [Link]

-

Taylor & Francis. (2020). 1-Oxo-3,4-dihydroisoquinoline-4-carboxamides as novel druglike inhibitors of poly(ADP-ribose) polymerase (PARP). Retrieved from [Link]

Sources

- 1. reddit.com [reddit.com]

- 2. Isoquinoline-6-carboxylic acid | C10H7NO2 | CID 22128831 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 5-Benzamidoisoquinolin-1-ones and 5-(ω-carboxyalkyl)isoquinolin-1-ones as isoform-selective inhibitors of poly(ADP-ribose) polymerase 2 (PARP-2) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. tandfonline.com [tandfonline.com]

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-Hydroxyisoquinoline-6-carboxylic Acid

Welcome to the technical support center for the synthesis of 1-hydroxyisoquinoline-6-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to improve the yield and purity of this valuable heterocyclic compound. The synthesis of substituted isoquinolines can be challenging, and this resource aims to address common issues encountered during the experimental process.

I. Proposed Synthetic Pathway: A Multi-Step Approach

Given the absence of a direct, one-pot synthesis for 1-hydroxyisoquinoline-6-carboxylic acid in readily available literature, a plausible multi-step synthetic route is proposed, leveraging well-established organic transformations. This pathway is designed to be robust and adaptable, with checkpoints for characterization and purification.

Caption: Proposed synthetic workflow for 1-Hydroxyisoquinoline-6-carboxylic acid.

II. Troubleshooting Guide & FAQs

This section addresses specific challenges that may arise during the synthesis in a question-and-answer format, providing causal explanations and actionable solutions.

Step 1: Esterification of 4-Methyl-3-nitrobenzoic Acid

Q1: My esterification of 4-methyl-3-nitrobenzoic acid is incomplete, and I have a significant amount of starting material remaining. What could be the cause?

A1: Incomplete esterification is a common issue. The primary causes are often related to equilibrium limitations and insufficient catalysis.

-

Causality: Fischer esterification is a reversible reaction. The presence of water, either from the reagents or formed during the reaction, can shift the equilibrium back towards the starting materials. Additionally, insufficient acid catalyst will result in a slow reaction rate.

-

Troubleshooting:

-

Ensure Anhydrous Conditions: Use anhydrous methanol and concentrated sulfuric acid. Dry your glassware thoroughly before use.

-

Increase Catalyst Concentration: A catalytic amount of sulfuric acid is typically 5-10 mol%. If the reaction is sluggish, a slight increase may be beneficial.

-

Drive the Equilibrium: Use a large excess of methanol, which acts as both a reactant and a solvent, to push the equilibrium towards the product. Alternatively, remove water as it is formed using a Dean-Stark apparatus.

-

Reaction Time and Temperature: Refluxing for an extended period (4-6 hours) is often necessary. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Step 2: Benzylic Bromination

Q2: The bromination of methyl 4-methyl-3-nitrobenzoate is giving me a mixture of products, and the desired dibrominated product is in low yield.

A2: Controllling the degree of benzylic bromination can be challenging. Over-bromination or competing reactions can occur.

-

Causality: Free radical bromination at the benzylic position is initiated by a radical initiator like AIBN. The stoichiometry of N-bromosuccinimide (NBS) is critical. Using less than two equivalents will result in a mixture of mono- and di-brominated products. Excess NBS or prolonged reaction times can lead to over-bromination or other side reactions. The reaction is also sensitive to light and temperature.

-

Troubleshooting:

-

Control Stoichiometry: Use slightly more than two equivalents of NBS to ensure complete dibromination.

-

Initiator Concentration: A catalytic amount of AIBN is sufficient. Too much initiator can lead to uncontrolled reactions.

-

Temperature and Light: Maintain a consistent reflux temperature and protect the reaction from strong light to ensure a steady rate of radical initiation.

-

Solvent: Use a non-polar solvent like carbon tetrachloride or cyclohexane.

-

Step 3: Hydrolysis to the Aldehyde

Q3: The hydrolysis of the dibromomethyl group to the aldehyde is sluggish, and I am observing side products.

A3: The hydrolysis of a benzylic dibromide to an aldehyde requires careful control of conditions to avoid over-oxidation or other unwanted reactions.

-

Causality: Silver nitrate in aqueous acetone is a common method for this transformation. The reaction proceeds via the formation of a geminal diol which then dehydrates to the aldehyde. If the conditions are too harsh or the reaction time is too long, oxidation to the carboxylic acid can occur.

-

Troubleshooting:

-

Reaction Temperature: Perform the reaction at a moderate temperature, typically refluxing in aqueous acetone.

-

Monitor Progress: Closely monitor the reaction by TLC. Once the starting material is consumed, work up the reaction promptly to avoid over-oxidation.

-

Alternative Methods: If silver nitrate proves problematic, consider other hydrolysis methods, such as using sodium carbonate in aqueous dioxane.

-

Step 4: Reduction of the Nitro Group

Q4: My reduction of the nitro group to an amine is giving a low yield, and the product is difficult to purify.

A4: The reduction of an aromatic nitro group in the presence of an aldehyde can be complicated by side reactions.

-

Causality: Iron powder in the presence of an acid source like ammonium chloride is a classic and effective method for nitro group reduction. However, the aldehyde group can also be reduced under certain conditions. The product, an aminobenzaldehyde, can be prone to self-condensation or oxidation.

-

Troubleshooting:

-

Reaction Conditions: The reaction is typically carried out in a mixture of ethanol and water at reflux. Ensure vigorous stirring to keep the iron powder suspended.

-

pH Control: The ammonium chloride helps to maintain a slightly acidic pH, which is optimal for the reduction.

-

Work-up: After the reaction is complete, filter the mixture hot to remove the iron salts. The product is often sensitive, so it's best to proceed to the next step as quickly as possible.

-

Alternative Reducing Agents: If iron is not effective, consider other chemoselective reducing agents such as sodium dithionite (Na₂S₂O₄).

-

Step 5: Pomeranz-Fritsch Cyclization

Q5: The Pomeranz-Fritsch cyclization to form the isoquinoline ring is giving a very low yield or failing completely.

A5: The Pomeranz-Fritsch reaction is notoriously sensitive to reaction conditions, and yields can vary widely.[1][2]

-

Causality: This reaction involves the acid-catalyzed cyclization of a benzalaminoacetal.[3][4] The strength of the acid is critical; it needs to be strong enough to promote cyclization but not so harsh that it causes decomposition or side reactions.[5] The electronic nature of the substituents on the benzene ring also plays a significant role.

-

Troubleshooting:

-

Acid Catalyst: Concentrated sulfuric acid is the classic catalyst.[3] However, other acids such as polyphosphoric acid (PPA) or Eaton's reagent can sometimes give better yields. A stepwise approach, first forming the Schiff base and then adding the strong acid, can also be beneficial.

-

Temperature Control: The reaction often requires heating, but excessive temperatures can lead to charring and decomposition. A temperature range of 60-100 °C is a good starting point.

-

Protecting Groups: The presence of the carboxylic acid group (as its methyl ester) can influence the electronic properties of the ring and may affect the cyclization.

-

Alternative Reagents: The use of glyoxal diethyl acetal is a common approach. Ensure its purity and use it in a slight excess.

-

Sources

- 1. CN112745239A - Preparation method of 4-aminobenzoic acid and derivatives thereof - Google Patents [patents.google.com]

- 2. nbinno.com [nbinno.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Pomeranz–Fritsch reaction - Wikipedia [en.wikipedia.org]

- 5. Pomeranz-Fritsch Reaction | Thermo Fisher Scientific - US [thermofisher.com]

Troubleshooting inconsistent results in assays with 1-Hydroxyisoquinoline-6-carboxylic acid

Status: Senior Application Scientist Verified

Subject: Troubleshooting inconsistent potency (

Executive Summary

You are likely encountering inconsistent data due to the "Triple Threat" inherent to isoquinoline scaffolds: pH-dependent tautomerism , limited aqueous solubility , and intrinsic fluorescence .

1-HIQ-6-COOH is not a static molecule; it is a dynamic chemical probe. It functions as a 2-oxoglutarate (2-OG) mimetic, binding to the active site Iron (Fe²⁺) of HIF prolyl hydroxylases. However, its efficacy is strictly governed by the protonation state of the carboxylic acid and the tautomeric equilibrium of the isoquinoline ring.

This guide moves beyond basic "check your pipette" advice to address the physicochemical realities of this compound.

Module 1: The "Phantom" Potency (pH & Tautomerism)

Symptom: Your

Root Cause: Lactam-Lactim Tautomerism. 1-HIQ-6-COOH exists in equilibrium between the 1-hydroxy (lactim) and 1-oxo (lactam) forms. The biological target (PHD enzyme) often preferentially binds one specific tautomer. This equilibrium is highly sensitive to pH. A shift of just 0.2 pH units in your buffer can alter the ratio of the active species, artificially inflating or deflating your potency data.

Diagnostic Protocol:

-

Measure Final Assay pH: Do not trust the buffer label. Measure the pH after adding the compound, especially at high concentrations (the carboxylic acid moiety can acidify weak buffers).

-

Buffer Strength Check: Ensure your buffer (HEPES/Tris) concentration is

50 mM to buffer the acidic compound.

The Fix: Strict pH Standardization

-

Standard: Maintain pH 7.4

0.05 for all enzymatic assays. -

Validation: If

drift persists, test the compound in a buffer with a different ionization range (e.g., switch from Phosphate to HEPES) to rule out buffer-specific catalysis of tautomerization.

Module 2: The "Invisible" Precipitate (Solubility)

Symptom: Potency plateaus or drops off at high concentrations (the "bell-shaped" dose-response), or you see high variability between technical replicates.

Root Cause: "Crash-out" upon aqueous dilution. Isoquinoline carboxylic acids are soluble in DMSO but have poor solubility in aqueous buffers (often < 500 µM). When you pipette 100% DMSO stock directly into the buffer, the compound precipitates microscopically before it can disperse. These micro-aggregates are often invisible to the naked eye but cause Pan-Assay Interference (PAINS) by sequestering enzyme or scattering light.

The Fix: The Intermediate Dilution Method Do not dilute directly from 10 mM DMSO stock to assay buffer. Use an intermediate step to lower the kinetic barrier to solvation.

Step-by-Step Protocol:

-

Stock: Start with 10 mM in 100% DMSO.

-

Intermediate: Dilute 1:10 into 50% DMSO / 50% Water (not buffer yet). This creates a 1 mM solution in 55% DMSO.

-

Why? The water content forces hydration shells to form while the high DMSO keeps it soluble.

-

-

Final: Dilute this intermediate into your Assay Buffer to reach the working concentration (e.g., 100 µM, final DMSO ~5%).

-

Validation: Spin down the final dilution at 10,000 x g for 5 minutes. Measure absorbance of the supernatant. If Absorbance drops compared to the pre-spin sample, you have precipitation.

Solubility Data Table

| Solvent System | Solubility Limit (Approx.) | Comment |

| 100% DMSO | > 20 mg/mL | Stable for months at -20°C. |

| 100% Ethanol | ~ 5 mg/mL | Lower solubility than DMSO. |

| PBS (pH 7.2) | < 0.5 mg/mL | Critical Risk Zone. Requires pre-dissolution in DMSO. |

| 50% DMSO / PBS | ~ 0.5 - 1.0 mg/mL | Use for intermediate dilution steps. |

Module 3: Spectral Interference (Fluorescence)

Symptom: In fluorescence-based assays (e.g., TR-FRET, FI), the background signal increases with compound concentration, or you get "negative inhibition" values.

Root Cause: Intrinsic Fluorescence. Isoquinoline derivatives are classic fluorophores. They often absorb in the UV (230-330 nm) and emit in the blue/green region (350-450 nm). If your assay uses a readout in this range (e.g., detecting a fluorescent product), the compound itself will mask the signal.

The Fix: Spectral Scanning & Red-Shifted Assays

-

The "Blank" Check: Run a "Compound Only" control (Compound + Buffer, No Enzyme).

-

If Fluorescence (Compound) > Fluorescence (Buffer), you have interference.

-

-

Inner Filter Effect: If your compound absorbs at the excitation wavelength of your fluorophore, it will "steal" the light, making the enzyme appear inhibited when it is not.

-

Check: Measure the UV-Vis absorbance of the compound at your assay's excitation wavelength. If OD > 0.1, you have an inner filter effect.

-

Module 4: Metal Chelation (Mechanism vs. Artifact)

Symptom: The

Root Cause: Competitive Chelation. 1-HIQ-6-COOH inhibits HIF-PHD by binding to the active site Iron. However, if your buffer contains excess free Iron, the compound will chelate the free iron in solution before it ever reaches the enzyme. Conversely, if the buffer is iron-deficient, the compound appears more potent.

The Fix: Controlled Metal Environment

-

Avoid EDTA: Do not use EDTA/EGTA in the assay buffer; it strips the iron from the enzyme.

-

Iron Supplementation: Use a fixed, physiological concentration of FeSO₄ (typically 1-5 µM) and Ascorbate (to keep Iron in the 2+ state).

-

Order of Addition:

-

Buffer + Enzyme

-

Compound (Pre-incubate 10 mins to allow active site binding)

-

Start Reaction with 2-Oxoglutarate + Substrate (HIF peptide).

-

Reasoning: This ensures the inhibitor competes fairly for the active site rather than chelating substrate in bulk solution.

-

Visual Workflow: Optimized Assay Setup

References

-

HIF-Prolyl Hydroxylase Inhibition Mechanism

- Molecule acts as a 2-oxoglutarate competitive inhibitor binding to the active site iron.

-

Source:

-

Solubility & Preparation

-

Fluorescence Interference

- Isoquinoline derivatives exhibit pH-dependent fluorescence which can interfere with UV/Blue readouts.

-

Source:

-

Aggregation & Assay Interference (PAINS)

- Small planar molecules can form colloidal aggregates at micromolar concentr

-

Source:

Sources

Technical Support Center: Purification of 1-Hydroxyisoquinoline-6-carboxylic acid

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support center for 1-Hydroxyisoquinoline-6-carboxylic acid. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of purifying this versatile heterocyclic compound. Our goal is to provide you with not just protocols, but the underlying chemical principles to empower you to troubleshoot and optimize your purification workflows effectively.

Frequently Asked Questions (FAQs)

This section addresses the fundamental properties of 1-Hydroxyisoquinoline-6-carboxylic acid that are critical to understanding its behavior during purification.

Q1: What are the key physicochemical properties of 1-Hydroxyisoquinoline-6-carboxylic acid that influence purification?

A1: Understanding the molecule's inherent properties is the first step to designing a robust purification strategy. Three features are paramount:

-

Amphoteric Nature: The molecule possesses both a weakly acidic phenolic hydroxyl group and a more acidic carboxylic acid group, alongside a weakly basic isoquinoline nitrogen (pKa of the parent isoquinoline is ~5.14)[1]. This allows for significant changes in solubility with pH, which is a powerful tool for purification via extractions or pH-swing crystallization.

-

Tautomerism: The 1-hydroxyisoquinoline moiety exists in a tautomeric equilibrium with its amide form, 1(2H)-isoquinolinone[2]. This equilibrium can be influenced by the solvent and pH, affecting the molecule's polarity, hydrogen bonding capability, and crystal packing. The isoquinolinone form is generally more polar.

-

Limited Solubility: The compound is reported to be slightly soluble in water but soluble in polar organic solvents like DMSO and methanol[3]. This low aqueous solubility at its isoelectric point, combined with its planar, rigid structure, makes it a prime candidate for crystallization, but challenging for chromatography in certain systems.

Here is a summary of its key properties:

| Property | Value | Source |

| Molecular Formula | C₁₀H₇NO₃ | [3] |

| Molecular Weight | 189.17 g/mol | [3] |

| Appearance | Off-white to light yellow solid powder | [3] |

| Melting Point | 245-248 °C | [3] |

| Solubility | Slightly soluble in water; Soluble in DMSO, Methanol | [3] |

| pH in solution | Neutral to slightly acidic | [3] |

Q2: What are the likely impurities I should expect from a typical synthesis?

A2: Impurities are largely dependent on the synthetic route. For isoquinoline derivatives, routes like the Pomeranz–Fritsch–Bobbitt or Bischler-Napieralski are common[4][5]. Potential impurities could include:

-

Unreacted Starting Materials: Precursors to the isoquinoline core.

-

Reaction Intermediates: Incompletely cyclized or dehydrated products.

-

Positional Isomers: If the precursors allow for cyclization at different positions.

-

Over-alkylation or other side-products: Depending on the specific reagents used.

-

Reagents: Catalysts (e.g., palladium) or acids/bases used in the reaction[6].

A preliminary analysis by LC-MS and ¹H NMR is crucial to identify the nature of the impurities, which will guide the selection of the most appropriate purification method.

Q3: How does the 1-hydroxy/1-oxo tautomerism affect purification?

A3: The tautomerism between the 1-hydroxy and the 1-oxo (isocarbostyril) forms directly impacts the molecule's polarity and hydrogen bonding ability[2]. The 1-oxo form has a highly polar amide bond, which can increase its affinity for polar stationary phases like silica gel, potentially leading to significant tailing during column chromatography. In solution, the equilibrium between these two forms can mean you are trying to purify a "moving target." For crystallization, it's crucial to use a solvent system that favors one tautomer to promote the formation of a well-ordered crystal lattice.

Troubleshooting Purification Challenges

This section provides direct answers and protocols for common issues encountered during the purification of 1-Hydroxyisoquinoline-6-carboxylic acid.

Issue 1: My crude product has low purity with multiple spots on TLC/peaks in LCMS.

This is the most common challenge, indicating the presence of starting materials, byproducts, or degradation. A multi-step approach is often required.

Logical Flow for Purification Method Selection

The following flowchart outlines a decision-making process for selecting the best purification strategy based on the nature of the impurities.

Caption: Decision workflow for purification strategy.

Solution A: Purification by Acid-Base Extraction

This technique leverages the amphoteric nature of the molecule to separate it from neutral or differently charged impurities. The carboxylic acid is significantly more acidic than the phenolic hydroxyl group, allowing for selective extraction.

Caption: Workflow for purification via acid-base extraction.

Protocol: Acid-Base Extraction

-

Dissolution: Dissolve the crude material in a suitable organic solvent like ethyl acetate (EtOAc). If solubility is poor, a co-solvent like THF may be required.

-

Extraction: Transfer the solution to a separatory funnel and extract with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). The carboxylate will be deprotonated and move into the aqueous layer, while neutral impurities remain in the organic phase. Repeat the extraction 2-3 times.

-

Back-Wash (Optional): Combine the aqueous layers and wash with a fresh portion of EtOAc to remove any trapped neutral impurities.

-

Precipitation: Cool the aqueous layer in an ice bath and slowly acidify with 1M HCl with stirring. The product will precipitate out as its isoelectric point is reached (typically pH 3-5).

-

Isolation: Collect the solid by vacuum filtration, wash thoroughly with cold deionized water to remove salts, and then with a small amount of a non-polar solvent like hexanes to aid drying.

-

Drying: Dry the solid under high vacuum to yield the purified product.

Solution B: Purification by Recrystallization

If impurities have different solubilities than the desired product, recrystallization is an effective and scalable method[7].

Protocol: Recrystallization

-

Solvent Screening: Test the solubility of your crude product in various solvents at room temperature and at reflux. An ideal single solvent will dissolve the product when hot but not when cold. More likely, a binary solvent system will be needed. Good candidates include Methanol/Water, Ethanol/Water, or DMSO/Water.

-

Dissolution: In an appropriately sized flask, add the crude solid and the minimum amount of the "good" solvent (e.g., Methanol) at reflux to achieve complete dissolution.

-

Clarification (Optional): If there are insoluble impurities, perform a hot filtration to remove them.

-

Crystallization: Slowly add the "poor" solvent (e.g., Water) dropwise to the hot solution until persistent cloudiness is observed. Add a few drops of the "good" solvent to redissolve the precipitate.

-

Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Then, transfer it to an ice bath or refrigerator for several hours to maximize crystal formation.

-

Isolation & Drying: Collect the crystals by vacuum filtration, wash with a small amount of the cold solvent mixture, and dry under vacuum.

Issue 2: My compound is "oiling out" instead of crystallizing.

"Oiling out" occurs when the solute comes out of solution as a liquid phase rather than a solid crystal. This is common with impure compounds or when cooling is too rapid.

Troubleshooting Steps:

-

Reduce the Rate of Cooling: Ensure the solution cools as slowly as possible to give molecules time to arrange into a crystal lattice. Insulating the flask can help.

-

Increase Solvent Volume: The concentration of the product might be too high. Add a small amount of the "good" solvent to the hot solution before cooling.

-

Scratch the Flask: Use a glass rod to scratch the inside of the flask at the solution's surface. The microscopic imperfections in the glass can provide nucleation sites for crystal growth.

-

Seed the Solution: If you have a small amount of pure product, add a single tiny crystal to the cooled, supersaturated solution to induce crystallization.

-

Re-evaluate Your Solvent System: The chosen solvent system may not be appropriate. Repeat the solvent screening process.

Issue 3: I have low recovery or significant tailing during silica gel chromatography.

The polar, amphoteric nature of 1-Hydroxyisoquinoline-6-carboxylic acid makes standard silica gel chromatography challenging. The molecule can bind irreversibly to the acidic silica surface, leading to poor recovery and broad, tailing peaks.

Recommended Solutions:

-

Reverse-Phase Chromatography (RP-HPLC): This is often a better choice. The stationary phase (e.g., C18) is non-polar, and a polar mobile phase is used.

-

Starting Conditions:

-

Column: C18 silica

-

Mobile Phase A: 0.1% Formic Acid or Acetic Acid in Water

-

Mobile Phase B: 0.1% Formic Acid or Acetic Acid in Acetonitrile or Methanol

-

Gradient: Start with a low percentage of B (e.g., 5-10%) and gradually increase. The acid modifier is crucial to keep the carboxylic acid protonated and ensure sharp peak shapes.

-

-

-

Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is specifically designed for the separation of highly polar compounds[8][9]. It uses a polar stationary phase (like bare silica or a bonded diol phase) and a mobile phase with a high concentration of an organic solvent (typically acetonitrile) and a small amount of aqueous buffer. This provides an alternative selectivity to reverse-phase.

-

Principle: A water-rich layer is adsorbed onto the polar stationary phase. Polar analytes partition into this layer and are retained. Elution is achieved by increasing the polarity of the mobile phase (i.e., increasing the water/buffer content).

-

References

- Purification of isoquinoline. (n.d.). Google Patents.

-

Kovács, L., et al. (2023). Diastereoselective Synthesis of (–)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid via Morpholinone Derivatives. Molecules, 28(8), 3357. Available from: [Link]

-

National Center for Biotechnology Information. (n.d.). Isoquinoline-1-carboxylic acid. PubChem Compound Database. Retrieved February 3, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). 1(2H)-Isoquinolinone. PubChem Compound Database. Retrieved February 3, 2026, from [Link]

-

A B Enterprises. (n.d.). 1-hydroxyisoquinoline-6-carboxylicacid. Tradeindia. Retrieved February 3, 2026, from [Link]

- Gilchrist, T. L. (2001). Product Class 5: Isoquinolines.Science of Synthesis, 15, 653-818.

-

Gherghel, S., et al. (2022). Recent Advances in Heterocyclic Nanographenes and Other Polycyclic Heteroaromatic Compounds. Chemical Reviews, 122(1), 109-204. Available from: [Link]

-

National Center for Biotechnology Information. (n.d.). Isoquinoline-6-carboxylic acid. PubChem Compound Database. Retrieved February 3, 2026, from [Link]

-

Various Authors. (n.d.). Synthesis of 1,2,3,4-Tetrahydroisoquinoline-1-Carboxylic Acid Derivatives Via Ugi Reactions. ResearchGate. Retrieved February 3, 2026, from [Link]

- Grabowski, S. J. (2011). Crystal structure of quinoline-2-carboxylic acid ⋅ quinolinium-2-carboxylate.Journal of Molecular Structure, 994(1-3), 229-234.

-

Gu, H., et al. (2021). Separation Technique for the Determination of Highly Polar Metabolites in Biological Samples. Metabolites, 11(8), 517. Available from: [Link]

-

Burrell, G. J., & Hurtubise, R. J. (1988). Fluorescence investigation of the chromatographic interactions of nitrogen heterocycles with deactivated silica. Analytical Chemistry, 60(19), 2178-2182. Available from: [Link]

-

Kumar, A., et al. (2024). Recent Progress in Palladium-Catalyzed Quinoline Formation: Synthetic Applications and Mechanistic Insights. Molecules, 29(1), 123. Available from: [Link]

-

Wikipedia. (n.d.). Isoquinoline. Retrieved February 3, 2026, from [Link]

Sources

- 1. Isoquinoline - Wikipedia [en.wikipedia.org]

- 2. 1(2H)-Isoquinolinone | C9H7NO | CID 10284 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 1-hydroxyisoquinoline-6-carboxylicacid at Best Price in Mumbai, Maharashtra | A B Enterprises [tradeindia.com]

- 4. Diastereoselective Synthesis of (–)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid via Morpholinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Thieme E-Books & E-Journals [thieme-connect.de]

- 6. mdpi.com [mdpi.com]

- 7. JPH01153679A - Purification of isoquinoline - Google Patents [patents.google.com]

- 8. merckmillipore.com [merckmillipore.com]

- 9. Separation Technique for the Determination of Highly Polar Metabolites in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]

Stability of 1-Hydroxyisoquinoline-6-carboxylic acid in acidic vs basic conditions

Welcome to the technical support center for 1-Hydroxyisoquinoline-6-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experiments involving this compound. Here, we address common questions and challenges related to its stability, particularly under acidic and basic conditions.

Frequently Asked Questions (FAQs)

Q1: What are the key structural features of 1-Hydroxyisoquinoline-6-carboxylic acid that influence its stability?

A1: The stability of 1-Hydroxyisoquinoline-6-carboxylic acid is primarily governed by two functional groups: the carboxylic acid at the 6-position and the 1-hydroxy group on the isoquinoline ring. A critical aspect of the 1-hydroxyisoquinoline moiety is its existence in a tautomeric equilibrium with its keto form, 1(2H)-isoquinolinone.[1][2] This lactam-lactim tautomerism, involving the migration of a proton between the oxygen and nitrogen atoms, plays a significant role in the molecule's reactivity and stability.[3][4] The carboxylic acid group is also pH-sensitive, existing in its protonated form in acidic conditions and as a carboxylate anion in basic conditions.[5] The interplay between these two features dictates the overall behavior of the compound in different chemical environments.

Q2: How does the stability of 1-Hydroxyisoquinoline-6-carboxylic acid differ in acidic versus basic conditions?

A2: The stability of 1-Hydroxyisoquinoline-6-carboxylic acid is expected to vary significantly with pH due to the presence of both acidic and basic functional groups.

-